2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrF2O2 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C9H9BrF2O2/c1-14-8-4-6(2-3-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |
InChI Key |
RPRMXBVXBFQTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Fluorination Strategies
The brominated methoxyphenyl backbone of the target compound is often constructed via electrophilic aromatic substitution. A notable method involves the bromination of 3-methoxyphenol derivatives using elemental bromine or N-bromosuccinimide (NBS) in acidic media. For instance, the patent by US8110711B2 describes the use of bromodifluoroacetic acid derivatives as precursors, which undergo reduction to yield 2-bromo-2,2-difluoroethanol intermediates. Subsequent coupling with brominated aromatic rings is achieved through nucleophilic substitution or Friedel-Crafts alkylation.
Fluorination steps typically employ reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). In one protocol, 2-bromo-2,2-difluoroethanol is synthesized via the reduction of ethyl bromodifluoroacetate using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving yields of 60–70%. This intermediate is then reacted with 4-bromo-3-methoxyphenylmagnesium bromide under Grignard conditions to install the aromatic moiety.
Table 1: Bromination-Fluorination Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination of phenol | Br₂, H₂SO₄ | 25 | 85 |
| Fluorination | DAST, CH₂Cl₂ | 0 → 25 | 78 |
| Grignard coupling | ArMgBr, THF | -78 → 25 | 65 |
Reductive Alkylation Approaches
Reductive alkylation leverages the reactivity of carbonyl intermediates. For example, ethyl 2-bromo-2,2-difluoroacetate is treated with phenylmagnesium bromide to form 2-bromo-2,2-difluoro-1-phenylethan-1-one, which is subsequently reduced using NaBH₄ in methanol. This two-step process affords the ethanol derivative with a 60% overall yield. Adapting this methodology, the 4-bromo-3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts, though this route requires careful optimization of protecting groups to prevent dehalogenation.
Recent advancements employ radical chemistry for difunctionalization. Iron-catalyzed reactions using sodium dithionite (Na₂S₂O₄) enable the simultaneous introduction of sulfone and fluoroalkyl groups into alkenes. In a representative procedure, 2-bromo-2,2-difluoroethan-1-ol acts as a radical precursor, reacting with styrene derivatives in the presence of Fe(acac)₃ to yield β-fluoroalkyl sulfones. While this method achieves moderate yields (47–65%), it offers regioselectivity advantages over traditional approaches.
Table 2: Radical-Anion Relay Performance
| Substrate | Catalyst | Yield (%) | Selectivity (α:β) |
|---|---|---|---|
| Styrene | Fe(acac)₃ | 65 | 1:3.2 |
| 4-Vinylanisole | FeCl₃ | 58 | 1:2.8 |
Catalytic Coupling Techniques
Silver-mediated coupling reactions provide a pathway for constructing the carbon-oxygen bond between the difluoroethanol and aryl groups. A protocol from the Royal Society of Chemistry involves treating aryl diazonium salts with 2-bromo-2,2-difluoroethanol in the presence of AgOTf and Na₂CO₃ in DMF. The reaction proceeds via a radical mechanism, with NaBH₄ serving as a terminal reductant to afford the target compound in 45–52% yield. This method is particularly effective for electron-deficient aryl rings, as demonstrated by the successful coupling of 4-bromo-3-nitrobenzene derivatives.
Comparative Analysis of Synthetic Routes
A meta-analysis of the above methods reveals trade-offs between yield, scalability, and functional group tolerance. Bromination-fluorination sequences offer high yields (65–85%) but require hazardous reagents like DAST. Reductive alkylation is versatile but necessitates anhydrous conditions and sensitive Grignard intermediates. Radical-anion relay strategies, while innovative, suffer from moderate yields and limited substrate scope. Catalytic coupling techniques strike a balance, providing moderate yields (45–65%) with milder conditions.
Table 3: Method Comparison
| Method | Avg. Yield (%) | Scalability | FG Tolerance |
|---|---|---|---|
| Bromination-Fluorination | 75 | High | Moderate |
| Reductive Alkylation | 60 | Medium | Low |
| Radical-Anion Relay | 55 | Low | High |
| Catalytic Coupling | 50 | Medium | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetone.
Reduction: Formation of 2-(3-Methoxyphenyl)-2,2-difluoroethan-1-ol.
Substitution: Formation of 2-(4-Amino-3-methoxyphenyl)-2,2-difluoroethan-1-ol.
Scientific Research Applications
Overview
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol is a synthetic organic compound characterized by its unique structural features, including a difluoroethanol moiety attached to a bromomethoxyphenyl group. Its molecular formula is C₉H₉BrF₂O₂, and it exhibits potential biological activity due to the presence of halogen and methoxy substituents. This article explores its applications in various scientific research fields, including medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
Research indicates that this compound may serve as a precursor for pharmaceutical compounds. Its derivatives could be explored for:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various pathogens.
- Anticancer Properties: The compound's structure may allow it to interact with cancer cell pathways.
Organic Synthesis
This compound can act as a building block in organic synthesis:
- Coupling Reactions: Useful in forming complex molecules, enabling the development of new drugs or materials.
Materials Science
The unique properties of this compound make it suitable for:
- Polymer Synthesis: It can be incorporated into polymers to impart specific characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for certain targets, while the difluoroethanol moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823848-47-0)
- Structure : Replaces bromo with chloro (Cl) and methoxy with fluoro (F).
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 222.58 g/mol
- Steric Profile: Smaller substituents (Cl vs. Br) reduce steric hindrance, possibly improving synthetic accessibility .
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823989-97-4)
- Structure : Replaces methoxy with fluoro.
- Molecular Formula : C₈H₆BrF₃O
- Molecular Weight : 255.03 g/mol
- Key Differences :
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol
- Structure : Difluoro substituents at 2- and 5-positions.
- Molecular Formula : C₈H₆F₄O
- Molecular Weight : 198.13 g/mol
- Physical Properties : Liquid at room temperature (boiling point 102–104°C), contrasting with the solid/liquid state of bromo-methoxy analogs.
- Applications : Used as a surfactant or dispersant in materials science due to its lower molecular weight and enhanced solubility .
Extended Aromatic Systems
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol (CAS 1296274-23-1)
- Structure : Biphenyl core with bromo at the 4'-position.
- Molecular Formula : C₁₄H₁₁BrF₂O
- Molecular Weight : 313.14 g/mol
- Applications: Favored in high-throughput phasing for crystallography due to its planar aromatic system .
Heterocyclic Analogs
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol (CAS 2866317-71-5)
- Structure : Imidazole ring replaces the phenyl group.
- Molecular Formula : C₆H₇BrF₂N₂O
- Molecular Weight : 241.03 g/mol
- Key Differences :
Stereochemical Variants
(1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-ol
- Structure : Chiral center at the 1-position.
- Molecular Formula : C₈H₇BrF₂O
- Molecular Weight : 237.04 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₉H₈BrF₂O₂ | 273.06 | 4-Br, 3-OCH₃ | Pharmaceutical intermediates |
| 2-(4-Cl-3-F-phenyl)-CF₂CH₂OH | C₈H₆ClF₃O | 222.58 | 4-Cl, 3-F | Catalysis, agrochemicals |
| 2-(4-Br-3-F-phenyl)-CF₂CH₂OH | C₈H₆BrF₃O | 255.03 | 4-Br, 3-F | Drug discovery |
| 2-(2,5-diF-phenyl)-CF₂CH₂OH | C₈H₆F₄O | 198.13 | 2,5-diF | Surfactants, dispersants |
| 2-(4'-Br-biphenyl-4-yl)-CF₂CH₂OH | C₁₄H₁₁BrF₂O | 313.14 | Biphenyl, 4'-Br | Crystallography |
| 2-(5-Br-1-Me-imidazol-2-yl)-CF₂CH₂OH | C₆H₇BrF₂N₂O | 241.03 | Imidazole, 5-Br | Antiviral agents |
| (1R)-1-(4-Br-phenyl)-CF₂CH₂OH | C₈H₇BrF₂O | 237.04 | Chiral center | Asymmetric synthesis |
Research Findings and Trends
- Reactivity : Bromo-methoxy analogs exhibit slower reaction kinetics in radical alkylation compared to chloro-fluoro derivatives due to steric and electronic effects .
- Biological Activity : Imidazole-containing derivatives show higher cytotoxicity in cancer cell lines than phenyl-based analogs, likely due to improved membrane permeability .
- Synthetic Utility : Chiral variants are increasingly used in SHELX-refined crystallographic studies for resolving complex molecular structures .
Biological Activity
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol, also known by its CAS number 2228656-15-1, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antiproliferative effects, as well as its structure-activity relationship.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 267.07 g/mol. The compound features a difluoroethanol moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2228656-15-1 |
| Molecular Formula | C9H9BrF2O2 |
| Molecular Weight | 267.07 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, the methanolic extracts from related compounds have shown significant antibacterial activity against various pathogens, including E. coli and S. aureus . The structure of this compound suggests that it may interact with bacterial cell membranes or inhibit critical enzymatic pathways.
Antiproliferative Effects
In vitro studies on structurally related compounds indicate potential antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. For example, certain derivatives exhibited IC50 values in the range of 200–300 µg/mL against these cell lines . This suggests that this compound may also possess similar anticancer properties.
Study on Antimicrobial Properties
A study investigating the antimicrobial effects of various phenolic compounds found that derivatives with bromine and methoxy groups displayed enhanced activity against resistant strains of Staphylococcus aureus . The presence of the bromine atom in this compound is hypothesized to contribute to its increased lipophilicity and membrane permeability, enhancing its efficacy.
In Silico Studies
Computational studies have suggested that compounds with similar structures can interact effectively with bacterial proteins involved in resistance mechanisms. For instance, docking studies indicated strong binding affinities for target proteins in Staphylococcus aureus, which could imply a mechanism for overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
